molecular formula C16H20F3N3O3 B578014 1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea CAS No. 1222780-33-7

1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea

Cat. No.: B578014
CAS No.: 1222780-33-7
M. Wt: 359.34 g/mol
InChI Key: AAJMQTLFRTZCJK-UHFFFAOYSA-N
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Description

1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea, commonly known as TPPU, is a potent inhibitor of soluble epoxide hydrolase. Soluble epoxide hydrolase is an enzyme that converts epoxyeicosatrienoic acids into dihydroxyiecosatrienoic acids. TPPU has shown significant potential in various therapeutic applications, particularly in the treatment of inflammatory and neurodegenerative diseases .

Biochemical Analysis

Biochemical Properties

1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea plays a significant role in biochemical reactions, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules with various biological effects . By inhibiting sEH, this compound increases the levels of EETs, thereby modulating inflammation, pain, and other physiological processes .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of EETs . This compound can reduce inflammation and pain by inhibiting the degradation of EETs, which have anti-inflammatory properties . Additionally, it has been observed to protect cells from cytotoxicity induced by inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of soluble epoxide hydrolase, thereby inhibiting its activity . This inhibition prevents the conversion of EETs to dihydroxyeicosatrienoic acids (DHETs), leading to increased levels of EETs . The elevated EET levels exert various biological effects, including anti-inflammatory and vasodilatory actions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and maintains its inhibitory activity on soluble epoxide hydrolase over extended periods . Long-term studies have shown that it can provide sustained anti-inflammatory and analgesic effects without significant degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits soluble epoxide hydrolase and increases EET levels, resulting in anti-inflammatory and analgesic effects . At higher doses, it may cause adverse effects such as toxicity and disruption of normal cellular functions . Therefore, careful dosage optimization is necessary to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in the metabolic pathways of arachidonic acid, specifically in the cytochrome P450 pathway . By inhibiting soluble epoxide hydrolase, it prevents the conversion of EETs to DHETs, thereby modulating the levels of these signaling molecules . This modulation can influence various physiological processes, including inflammation, pain, and vascular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions help in the localization and accumulation of the compound in target tissues, where it can exert its inhibitory effects on soluble epoxide hydrolase . The distribution pattern of the compound is crucial for its therapeutic efficacy and safety .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with soluble epoxide hydrolase . The compound’s activity and function are influenced by its subcellular localization, as it needs to be in proximity to its target enzyme to exert its inhibitory effects . Additionally, post-translational modifications and targeting signals may play a role in directing the compound to specific cellular compartments .

Preparation Methods

The synthesis of 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea involves several steps. The key synthetic route includes the reaction of 1-(4-trifluoromethoxyphenyl)-3-(1-propionylpiperidin-4-yl) urea with appropriate reagents under controlled conditions. The reaction typically involves the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the formation of the desired product .

Industrial production methods for 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea can lead to the formation of epoxides, while reduction can yield alcohols .

Properties

IUPAC Name

1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O3/c1-2-14(23)22-9-7-12(8-10-22)21-15(24)20-11-3-5-13(6-4-11)25-16(17,18)19/h3-6,12H,2,7-10H2,1H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJMQTLFRTZCJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: TPPU acts as a potent and selective inhibitor of soluble epoxide hydrolase (sEH) [, , , , , , , ]. By inhibiting sEH, TPPU prevents the degradation of epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs). EETs have various beneficial effects, including anti-inflammatory, cardioprotective, and blood vessel growth-promoting properties [, , ].

A: In chronic EAE, TPPU's sEH inhibition leads to several beneficial outcomes. It suppresses the pro-inflammatory GPR75/Gaq/11/AP-1 pathway and reduces the expression of semaphorin 3A, a remyelination inhibitor []. Simultaneously, it enhances the anti-apoptotic PLC/PI3K/Akt1/MEK1/2/ERK1/2/CREB1/Bcl-2 pathway activity and increases myelin proteolipid protein (PLP) expression []. These effects contribute to the amelioration of EAE symptoms.

A: Interestingly, research indicates that TPPU can also act as a specific inhibitor of p38β kinase, exhibiting an IC50 value of 0.27 μM []. This dual inhibition of sEH and p38β kinase suggests a potential synergistic neuroprotective effect of TPPU, particularly against tau hyperphosphorylation and amyloid toxicity in Alzheimer's disease models [].

A: TPPU displays TMDD, meaning its pharmacokinetic profile is influenced by binding to its pharmacological target, sEH [, ]. This binding leads to non-linear pharmacokinetics. Studies have demonstrated that TPPU can occupy a significant portion of sEH for extended periods []. Understanding TMDD is crucial for optimizing dosing regimens and predicting drug-drug interactions.

A: Yes, a simultaneous TMDD interaction model has been developed for TPPU and another sEH inhibitor, 1-(4-trifluoro-methoxy-phenyl)-3-(1-cyclopropanecarbonyl-piperidin-4-yl)-urea (TCPU) []. This model accounts for the competitive binding of both compounds to sEH, providing valuable insights into their target occupancy and pharmacokinetic interactions [].

A: Yes, TPPU has shown promising results in protecting PC-12 cells (a rat pheochromocytoma cell line) from oxidative stress induced by hydrogen peroxide (H2O2) []. The study revealed that TPPU increased cell viability and reduced apoptosis, possibly by regulating apoptotic proteins (caspase-3, Bax, and Bcl-2) and promoting brain-derived neurotrophic factor (BDNF) expression [].

A: Beyond EAE, TPPU has demonstrated protective effects against ethanol-induced gastric ulcers in rats []. The study showed that TPPU treatment significantly reduced macroscopic and microscopic damage to the stomach lining, along with decreasing inflammatory markers like myeloperoxidase, tumor necrosis factor-alpha, interleukin-6, and 5-hydroxyeicosatetraenoic acid [].

A: Research has identified a bacterial strain, Stenotrophomonas maltophilia DM-2, capable of degrading the antibiotic monensin []. Interestingly, the study found that the bacteria exhibited increased expression of the sEH gene under monensin stress, and the use of TPPU, a specific sEH inhibitor, significantly reduced monensin degradation []. This suggests that sEH plays a crucial role in monensin biodegradation by S. maltophilia DM-2.

A: While the provided research doesn't explicitly delve into TPPU's biodegradability, the discovery of bacteria utilizing sEH for biodegradation of compounds like monensin [] raises important questions about TPPU's environmental fate and potential for bioaccumulation. Further research is needed to assess the environmental impact of TPPU and develop appropriate waste management strategies.

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